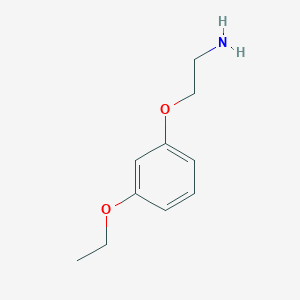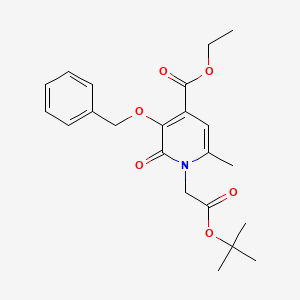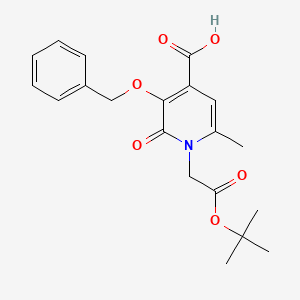
1,2-Bis(dimethylamino)tetramethyldisilane
概要
説明
1,2-Bis(dimethylamino)tetramethyldisilane is an organosilicon compound with the molecular formula C8H24N2Si2. It is a colorless to yellow liquid with a distinctive ammonia-like odor. This compound is highly flammable and insoluble in water but soluble in most organic solvents. It is widely used as a silicone reagent and intermediate in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(dimethylamino)tetramethyldisilane is typically prepared through a hydrosilation reaction. One common method involves reacting chlorosilanes with dimethylamine under either alkaline or acidic conditions . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilation reactions. The process requires precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Safety measures are crucial due to the compound’s flammability and reactivity with moisture .
化学反応の分析
Types of Reactions: 1,2-Bis(dimethylamino)tetramethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can produce a variety of organosilicon derivatives .
科学的研究の応用
1,2-Bis(dimethylamino)tetramethyldisilane has diverse applications in scientific research:
Chemistry: It is used as a catalyst and reducing agent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism by which 1,2-bis(dimethylamino)tetramethyldisilane exerts its effects involves its ability to introduce dimethylamino functional groups into organic molecules. This is achieved through nucleophilic substitution reactions, where the dimethylamino groups replace other functional groups in the target molecule. The compound’s reactivity with moisture and protic solvents also plays a role in its chemical behavior .
類似化合物との比較
Tetramethyldisilane: Similar in structure but lacks the dimethylamino groups.
Hexamethyldisilane: Contains six methyl groups but no dimethylamino groups.
Dimethyldichlorosilane: Contains two chlorine atoms instead of dimethylamino groups.
Uniqueness: 1,2-Bis(dimethylamino)tetramethyldisilane is unique due to the presence of two dimethylamino groups, which confer distinct reactivity and functionalization capabilities.
特性
IUPAC Name |
N-[[dimethylamino(dimethyl)silyl]-dimethylsilyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24N2Si2/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGQODRSIIXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)[Si](C)(C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/structure/B3120621.png)

![tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate](/img/structure/B3120630.png)






